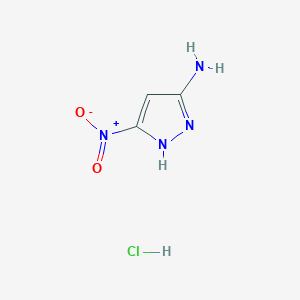
2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride is a chemical compound with the formula C10H13NO2・HCl . It has a molecular weight of 215.68 . This compound is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an isopropyl group at the 5-position and an acetic acid group at the 2-position . The hydrochloride indicates that it forms a salt with hydrochloric acid .Aplicaciones Científicas De Investigación
Adsorption Studies and Sensory Applications
- Adsorption Thermodynamics and Sensor Development : The study on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate demonstrates the potential for developing pesticide-sensitive membrane electrodes. This work highlights the effectiveness of certain composite materials in adsorbing pollutants from aqueous solutions, which could be extended to similar compounds like 2-(5-Isopropylpyridin-2-yl)acetic acid hydrochloride for environmental monitoring applications (Khan & Akhtar, 2011).
Structural and Magnetic Properties
- Hydrochloride Crystals Based on Pyridine Derivatives : Research on hydrochloride crystals derived from pyridine compounds, similar in structure to the query, explores the relationship between their magnetic properties and crystal-stacking structures. This study provides insights into the design of materials with specific magnetic behaviors, which could be relevant for developing novel magnetic materials or sensors (Yong, Zhang, & She, 2013).
Luminescence and Potential Sensing Applications
- Highly Luminescent Heterocyclic Compounds : Research on pyridylthiazoles, compounds structurally related to the query, investigates their absorption, fluorescence, and excitation spectra. These compounds demonstrate high luminescence quantum yields and large Stokes shifts, suggesting potential applications in metal sensing and as laser dyes. Such properties could be explored for compounds like this compound in the development of optical sensors or materials for electronics and photonics (Grummt, Weiss, Birckner, & Beckert, 2007).
Corrosion Inhibition
- Steel Corrosion Inhibition : The study of [(2-pyridin-4-ylethyl)thio]acetic acid as a corrosion inhibitor for steel in sulfuric acid solution indicates that pyridine derivatives can significantly enhance corrosion resistance. This research suggests that structurally related compounds, including this compound, might also serve as effective corrosion inhibitors in industrial applications (Bouklah, Ouassini, Hammouti, & Idrissi, 2005).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed off immediately with plenty of water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It’s also recommended to keep the compound away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
2-(5-propan-2-ylpyridin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(2)8-3-4-9(11-6-8)5-10(12)13;/h3-4,6-7H,5H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUFIEGZCSQXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2870008.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B2870011.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)
![N-(4-chlorobenzyl)-4-{[5-(2-methylphenyl)pyrimidin-2-yl]oxy}benzamide](/img/structure/B2870013.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)
![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2870018.png)
![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)


![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)

